molecular formula C15H21NO2 B4906804 Methyl 4-[(3-methylpiperidin-1-yl)methyl]benzoate

Methyl 4-[(3-methylpiperidin-1-yl)methyl]benzoate

Cat. No.: B4906804
M. Wt: 247.33 g/mol
InChI Key: SNPKAJRSAVLKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(3-methylpiperidin-1-yl)methyl]benzoate: is an organic compound with the molecular formula C15H21NO2 . This compound is characterized by a benzoate ester linked to a piperidine ring, which is further substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(3-methylpiperidin-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with 3-methylpiperidine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(3-methylpiperidin-1-yl)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 4-[(3-methylpiperidin-1-yl)methyl]benzoate is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-[(3-methylpiperidin-1-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)aniline
  • 3-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl-1H-indoles

Comparison: Methyl 4-[(3-methylpiperidin-1-yl)methyl]benzoate is unique due to its specific ester linkage and the presence of a piperidine ring. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

methyl 4-[(3-methylpiperidin-1-yl)methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12-4-3-9-16(10-12)11-13-5-7-14(8-6-13)15(17)18-2/h5-8,12H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPKAJRSAVLKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.